Stereochemical Identity Matched to the R-Enantiomer Impurity—Versus Rivaroxaban-d4 Which Matches the S-Enantiomer API
ent-Rivaroxaban-d4 bears the (5R) configuration at the oxazolidinone chiral center, matching the (R)-enantiomer impurity of rivaroxaban. In contrast, Rivaroxaban-d4 (CAS 1132681-38-9) bears the (5S) configuration, matching the active pharmaceutical ingredient. In chiral chromatographic separation using a Chiralpak AD-RH column (150 × 4.6 mm, 5 µm) with acetonitrile:water pH 4.5 (92:8 v/v) at 0.35 mL/min and 40°C, the (R)-enantiomer elutes before the (S)-enantiomer with a resolution enabling separate quantification [1]. The (R)-enantiomer is pharmacologically classified as an impurity—only (S)-Rivaroxaban exhibits clinical anticoagulant activity—and the British Pharmacopoeia monograph specifies a limit of NMT 0.5% for Impurity A (R-enantiomer) [2]. Using an internal standard with the correct stereochemistry is therefore mandatory for accurate peak assignment and quantification in chiral purity methods.
| Evidence Dimension | Stereochemical configuration at oxazolidinone C-5 position |
|---|---|
| Target Compound Data | ent-Rivaroxaban-d4: (5R)-configuration; matches R-enantiomer impurity (EP Impurity A) |
| Comparator Or Baseline | Rivaroxaban-d4 (CAS 1132681-38-9): (5S)-configuration; matches S-enantiomer API |
| Quantified Difference | Opposite chirality at C-5; distinct elution order in chiral HPLC (R-enantiomer elutes before S-enantiomer, retention times approximately 16 min vs 24 min in optimized NP-HPLC method) |
| Conditions | Chiral HPLC: Chiralpak AD-RH (150×4.6 mm, 5 µm), ACN:H₂O pH 4.5 (92:8), 0.35 mL/min, 40°C, UV 250 nm; or Chiral-RP-UPLC-MS/MS |
Why This Matters
Procurement of the correct enantiomer-labeled internal standard is prerequisite for chiral impurity method validation and ANDA/DMF submissions; using the S-enantiomer-labeled standard for R-impurity quantification produces misassigned peaks and fails regulatory audit.
- [1] Santos NO, Wingert NR, Steppe M. Quality by design approach for enantiomeric evaluation by RP-HPLC method of Rivaroxaban and its chiral impurity. Microchemical Journal. 2023;192:108911. doi:10.1016/j.microc.2023.108911. View Source
- [2] British Pharmacopoeia 2025. Rivaroxaban Monograph – Impurity A specification: maximum 0.5 per cent. View Source
